molecular formula C6H13NO2 B2984891 (1R,2R,3S)-2-Aminocyclohexane-1,3-diol CAS No. 2753-42-6; 38332-12-6

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol

Cat. No.: B2984891
CAS No.: 2753-42-6; 38332-12-6
M. Wt: 131.175
InChI Key: MNLZNJPXUJURMD-FMCRUOTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3S)-2-Aminocyclohexane-1,3-diol (CAS No. 38332-12-6) is a chiral cyclohexane derivative featuring vicinal amino and diol groups. Its molecular formula is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol and a purity specification >95% . The compound is hygroscopic and requires storage at 2–8°C in moisture-free, light-protected conditions .

Properties

IUPAC Name

(1R,3S)-2-aminocyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c7-6-4(8)2-1-3-5(6)9/h4-6,8-9H,1-3,7H2/t4-,5+,6?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLZNJPXUJURMD-XEAPYIEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C([C@H](C1)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Nitro Precursor: (1R,2R,3S)-2-Nitrocyclohexane-1,3-diol

  • CAS No.: 38150-01-5
  • Molecular Formula: C₆H₁₁NO₄
  • Molecular Weight : 161.16 g/mol
  • Key Differences: Functional Group: The nitro (-NO₂) group replaces the amino (-NH₂) group in the target compound. Synthesis Relevance: This nitro derivative serves as a precursor in reductive amination pathways to produce (1R,2R,3S)-2-aminocyclohexane-1,3-diol . Stability: Nitro compounds are generally less reactive toward nucleophiles compared to amines but may pose higher explosion risks under certain conditions .

Bicyclo[3.1.0]hexane-Based Derivatives

These analogs share conformational rigidity due to the bicyclic scaffold but differ in substituents and pharmacological targeting:

Compound (Example) Core Structure Functional Groups Molecular Weight Key Application Reference
Compound 11 () Bicyclo[3.1.0]hexane Imidazopyridine, hydroxymethyl, diol 311.09 g/mol A₃ adenosine receptor ligand
Compound 8e () Bicyclo[3.1.0]hexane Purine, benzylthio, hydroxymethyl 392.2 g/mol Purine receptor agonist
Target Compound Cyclohexane Amino, diol 131.17 g/mol Research intermediate

Structural Insights :

  • The bicyclohexane framework enhances binding affinity to G protein-coupled receptors (GPCRs) due to restricted rotation, unlike the flexible cyclohexane ring in the target compound .
  • Hydroxymethyl and heterocyclic substituents (e.g., purines) in analogs improve solubility and receptor selectivity .

Other Cyclohexane Amino Diols

  • (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol (CAS 83465-22-9): Molecular Formula: C₇H₁₅NO₅ Key Features: Additional hydroxyl groups increase hydrophilicity, making it suitable for glycosidase inhibition studies .
  • (1R,2R,3S,4R,6S)-4,6-Diazidocyclohexane Derivatives (): Functional Groups: Azido (-N₃) groups enable click chemistry applications, contrasting with the amino group in the target compound .

Linear Amino Diols

  • (2S,3S)-2-Aminopentane-1,3-diol: Molecular Formula: C₅H₁₃NO₂ Key Features: Linear chain reduces steric hindrance, favoring enzymatic catalysis (e.g., transaminase reactions) .
  • (2S,3R)-2-Ethylhexane-1,3-diol: Molecular Formula: C₈H₁₈O₂ Applications: Used in polymer synthesis; lacks the amino group critical for biological activity .

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